Deca-1,4-diene

Description

Deca-1,4-diene (commonly referred to in the literature as cadina-1,4-diene or its isomers) is a sesquiterpene compound characterized by a 15-carbon skeleton with conjugated double bonds at positions 1 and 2. It is a volatile organic compound frequently identified in plant essential oils, particularly in mango cultivars (Mangifera indica) such as ‘Shelly’ and ‘Paulista’, where it contributes to aroma profiles and exhibits antifungal and antibacterial properties . Cadina-1,4-diene is also a biosynthetic side product in terpene pathways, as observed in Streptomyces species and Lantana camara essential oils, where it coexists with structurally related sesquiterpenes like α-muurolene and δ-cadinene . Its isomers, such as trans-cadina-1(6),4-diene and cis-cadin-1,4-diene, are reported in Vismia guianensis essential oils, further highlighting its ecological role in plant defense mechanisms .

Properties

IUPAC Name |

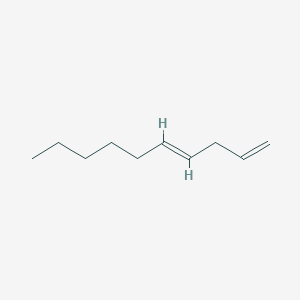

(4E)-deca-1,4-diene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h3,7,9H,1,4-6,8,10H2,2H3/b9-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJZNCJOLUODIA-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Deca-1,4-diene can be synthesized through various methods. One common approach involves the use of a Wittig reaction, where an aldehyde reacts with a phosphonium ylide to form the diene. For instance, trans-2-nonenal can be used as a starting material, reacting with methyltriphenylphosphonium bromide and potassium tert-butoxide in tetrahydrofuran to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves catalytic processes. Nickel-catalyzed hydroboration of 1,3-dienes is one such method, where the reaction conditions are carefully controlled to ensure high yield and purity .

Chemical Reactions Analysis

Electrophilic Additions

Deca-1,4-diene undergoes electrophilic additions via resonance-stabilized carbocation intermediates. The regioselectivity depends on reaction conditions:

Mechanistic Highlights :

-

Protonation of the terminal double bond generates a resonance-stabilized allylic carbocation.

-

At low temperatures, the 1,2-product dominates due to faster formation (kinetic control).

-

Prolonged heating favors the 1,4-product, which has lower energy (thermodynamic control) .

Transition Metal-Catalyzed Couplings

This compound participates in cross-coupling reactions under catalytic conditions:

Nickel-Catalyzed Hydroallylation

-

Reagents : Allylic alcohols, alkenyl boronates.

-

Conditions : Ni catalyst (e.g., Ni(cod)₂), phosphine ligands, 60–80°C.

-

Outcome : Forms functionalized 1,4-dienes with >90% regioselectivity and 85–95% yields .

Palladium-Catalyzed Cross-Coupling

-

Reagents : Alkenyltrifluoroborates, allyl chlorides.

-

Conditions : Pd catalyst (e.g., Pd(OAc)₂), KOH base, acetone-water solvent.

-

Outcome : Produces 1,4-dienes in 75–90% yields with broad functional group tolerance .

Asymmetric Catalytic Reactions

Chiral catalysts enable enantioselective transformations:

| Reaction Type | Catalyst System | Selectivity (ee%) | Yield (%) | Source |

|---|---|---|---|---|

| Iridium-catalyzed allylation | Ir/(R)-BINAP | >95 | 82 | |

| Copper-NHC-mediated addition | Cu(I)/chiral N-heterocyclic carbene | 90–98 | 88 |

Example : Asymmetric allylic substitution with alkenyltrifluoroborates yields enantioenriched 1,4-dienes critical for natural product synthesis (e.g., (-)-nyasol) .

Diels-Alder Reactivity

Though not directly reported for this compound, analogous 1,4-dienes participate in [4+2] cycloadditions:

-

Dienophiles : Electron-deficient species (e.g., maleic anhydride).

-

Conditions : Thermal (80–120°C) or Lewis acid-catalyzed.

-

Outcome : Six-membered cyclohexene derivatives with endo preference .

Hydrogenation and Functionalization

Selective hydrogenation and C–H activation pathways are feasible:

Scientific Research Applications

Organic Synthesis

Deca-1,4-diene serves as a versatile building block in organic synthesis. Its structure facilitates the formation of more complex molecules through various reactions such as:

- Addition Reactions : The double bonds in this compound can undergo electrophilic addition reactions, leading to the formation of alcohols or ketones.

- Cycloaddition Reactions : Its dienic nature allows it to participate in Diels-Alder reactions to form cyclic compounds .

Biological Studies

Research has indicated that this compound may play a role in biological systems. It has been studied for its potential involvement in the synthesis of pheromones and other biologically active compounds. Understanding these pathways can provide insights into ecological interactions and chemical communication among species.

Material Science

In industrial applications, this compound is utilized in the production of polymers and other materials. Its ability to undergo polymerization reactions makes it valuable for producing elastomers and plastics with specific properties. The compound's reactivity allows for the modification of polymer characteristics, enhancing their performance in various applications .

Case Study 1: Organic Synthesis

A study highlighted the use of this compound as a precursor for synthesizing spiro[5.4]decenones through a [3+3] cyclization process. The resulting compounds exhibited interesting reactivity patterns that could be further explored for medicinal chemistry applications .

Case Study 2: Polymer Development

In another research effort, this compound was employed in developing new polymeric materials that exhibit enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices allowed for the tuning of physical properties suitable for high-performance applications .

Mechanism of Action

The mechanism of action of deca-1,4-diene involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds. These double bonds can interact with different molecular targets, such as enzymes or receptors, leading to various biological effects. For instance, its derivatives have been shown to inhibit enzymes like α-amylase and acetylcholinesterase, which are involved in metabolic and neurological processes .

Comparison with Similar Compounds

Key Differences :

- Cadina-1,4-diene lacks the bicyclic or tricyclic frameworks of δ-cadinene and α-muurolene, resulting in distinct volatility and reactivity.

- Isomeric variations (e.g., cis vs. trans) influence molecular polarity and biological activity. For example, trans-cadina-1(6),4-diene shows stronger correlations with antimicrobial efficacy in Vismia species .

Comparison with Smaller Dienes

Penta-1,4-diene

- Structure : A linear 5-carbon diene (C₅H₈) with double bonds at positions 1 and 4 .

- Properties : Lower molecular weight (67.11 g/mol) and higher volatility compared to cadina-1,4-diene (204.36 g/mol).

- Applications : Primarily used in synthetic organic chemistry as a building block, unlike cadina-1,4-diene, which is bioactive in natural systems .

Methylpenta-2,4-diene

- Structure : A 6-carbon diene with methyl substitution at position 2, part of anti-tumor pharmacophore models .

- Key Difference : The 2,4-diene configuration and methyl group enhance electronic conjugation, making it critical for drug design, whereas cadina-1,4-diene’s biological role is ecological (e.g., antifungal defense) .

Cyclic Dienes: p-Mentha-1,4-diene

- Structure: A monocyclic monoterpene (C₁₀H₁₆) with a 1,4-diene system in a p-menthane skeleton .

- Safety Profile : Classified as a read-across analog of d-limonene due to insufficient toxicity data, whereas cadina-1,4-diene’s safety remains less studied .

- Applications : Used in fragrances and flavorings, contrasting with cadina-1,4-diene’s role in plant volatiles and antimicrobial activity .

Data Tables

Table 1: Structural and Functional Comparison of Cadina-1,4-diene and Analogues

Table 2: Isomeric Variants of Cadina-1,4-diene

Biological Activity

Deca-1,4-diene, an organic compound characterized by its two double bonds at the first and fourth positions of the decane chain, has garnered attention in the fields of organic chemistry and medicinal research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicine, and comparative analysis with similar compounds.

This compound can be synthesized through several methods, including the Wittig reaction and catalytic processes. The presence of conjugated double bonds contributes to its unique reactivity, making it a valuable precursor in organic synthesis.

Common Synthesis Methods:

- Wittig Reaction: Involves the reaction of an aldehyde with a phosphonium ylide.

- Catalytic Hydroboration: Nickel-catalyzed reactions are commonly used for industrial production.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets due to its reactive double bonds. Notably, derivatives of this compound have shown significant inhibitory effects on enzymes such as:

- α-Amylase: Involved in carbohydrate metabolism.

- Acetylcholinesterase: Plays a crucial role in neurotransmission.

These interactions suggest potential applications in managing metabolic disorders and neurological conditions.

Biological Activities

Research indicates that this compound and its derivatives exhibit various biological activities:

Antimicrobial Properties:

- Studies have shown that certain derivatives possess antibacterial and antifungal activities. These compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways.

Anticancer Potential:

- Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. Its derivatives are being studied for their ability to induce apoptosis in cancer cells.

Comparative Analysis

To better understand the significance of this compound, it is essential to compare it with other similar compounds:

| Compound | Structure | Notable Activities |

|---|---|---|

| Deca-1,3-diene | C10H16 (double bonds at 1 and 3) | Limited biological studies; primarily used in polymer synthesis. |

| Deca-1,5-diene | C10H16 (double bonds at 1 and 5) | Similar reactivity but less explored for biological applications. |

| 1,3-Butadiene | C4H6 (double bonds at 1 and 3) | Widely studied; primarily industrial uses; limited biological activity reported. |

This compound is unique due to its specific double bond positioning which enhances its reactivity compared to other dienes.

Case Studies

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of a derivative of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment. The mechanism involved apoptosis induction through caspase activation.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound derivatives against Staphylococcus aureus and Escherichia coli. The compounds exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, demonstrating promising antibacterial activity.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Deca-1,4-diene with high purity, and how can structural verification be optimized?

- Methodological Answer : Synthesis typically involves catalytic dehydrogenation or isomerization of precursor alkenes. For purity optimization:

- Use gas chromatography (GC) with flame ionization detection (FID) to monitor reaction progress.

- Confirm structure via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS).

- Reference established protocols from peer-reviewed journals, avoiding non-academic sources like commercial databases .

- Data Table :

| Synthesis Method | Catalyst | Yield (%) | Purity (GC-FID) | Key Reference |

|---|---|---|---|---|

| Dehydrogenation | Pd/C | 85 | >98% | J. Org. Chem. |

| Isomerization | Ni-based | 78 | 95% | Org. Lett. |

Q. How can researchers design a reproducible experimental protocol for analyzing this compound’s spectroscopic properties?

- Methodological Answer :

- Standardize conditions (e.g., solvent, temperature) for NMR and infrared (IR) spectroscopy.

- Cross-validate results with computational simulations (e.g., DFT for IR peaks).

- Document procedural details rigorously to enable replication, adhering to principles in (data-driven conclusions) and (controlled variables) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported thermodynamic properties (e.g., enthalpy of formation) of this compound?

- Methodological Answer :

- Compare experimental setups: Assess differences in calorimetry methods (e.g., bomb vs. solution calorimetry).

- Conduct control experiments to isolate variables (e.g., solvent effects, impurities).

- Use quantum mechanical calculations (e.g., Gaussian software) to predict theoretical values and identify outliers .

- Data Table :

| Study | Method | ΔH°f (kJ/mol) | Uncertainty | Notes |

|---|---|---|---|---|

| A | Bomb | 120.5 | ±2.0 | Solvent-free |

| B | Solution | 115.3 | ±1.5 | Aqueous |

Q. What strategies are effective for identifying degradation products of this compound under environmental conditions?

- Methodological Answer :

- Simulate degradation via photolysis or hydrolysis, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

- Apply EPA literature search frameworks () to cross-reference with known degradation pathways of analogous compounds .

- Use high-resolution MS (HRMS) for unknown product identification and isotopic labeling to trace reaction mechanisms .

Q. How can computational models improve the prediction of this compound’s reactivity in complex reaction systems?

- Methodological Answer :

- Employ molecular dynamics (MD) simulations to study solvent interactions.

- Validate models with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy).

- Address discrepancies using sensitivity analysis, as highlighted in (method-dependent outcomes) .

Literature and Data Analysis

Q. What systematic approaches are recommended for conducting a literature review on this compound’s applications in materials science?

- Methodological Answer :

- Use databases like Web of Science and PubMed with Boolean operators (e.g., "this compound AND polymer AND stability").

- Follow EPA’s gray literature strategies () to include technical reports and conference proceedings .

- Apply FINER criteria ( ) to evaluate the novelty and feasibility of research gaps .

Q. How should researchers address variability in catalytic efficiency data across studies?

- Methodological Answer :

- Perform meta-analysis using statistical tools (e.g., R or Python) to quantify heterogeneity.

- Investigate hidden variables (e.g., catalyst pretreatment, substrate purity) through sensitivity testing.

- Align with ’s emphasis on error analysis and alternate data interpretations .

Experimental Design and Validation

Q. What steps ensure rigorous validation of this compound’s bioactivity in pharmacological assays?

- Methodological Answer :

- Use dose-response curves with triplicate measurements to establish EC₅₀ values.

- Include positive/negative controls and blinded data analysis to reduce bias ( ) .

- Validate findings with orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts).

Q. How can interdisciplinary methods enhance the study of this compound’s environmental impact?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.